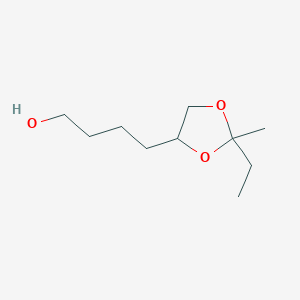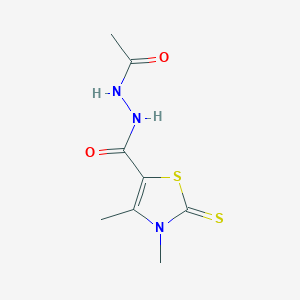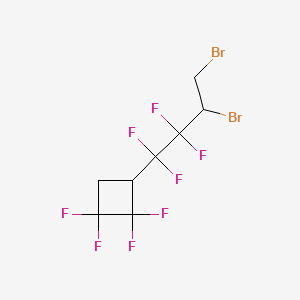
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane is a synthetic organic compound characterized by the presence of multiple halogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane typically involves halogenation reactions. The starting materials may include cyclobutane derivatives and halogenating agents such as bromine and fluorine sources. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to remove halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield halogenated oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms may enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dichloro-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- 3-(3,4-Diiodo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
Uniqueness
Compared to similar compounds, 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane may exhibit unique properties such as higher reactivity or stability due to the presence of bromine atoms. These properties can make it more suitable for specific applications where other halogenated compounds may not perform as effectively.
Propiedades
Número CAS |
35208-00-5 |
|---|---|
Fórmula molecular |
C8H6Br2F8 |
Peso molecular |
413.93 g/mol |
Nombre IUPAC |
3-(3,4-dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C8H6Br2F8/c9-2-4(10)8(17,18)7(15,16)3-1-5(11,12)6(3,13)14/h3-4H,1-2H2 |
Clave InChI |
GOUHRDBEHCFRFL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1(F)F)(F)F)C(C(C(CBr)Br)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
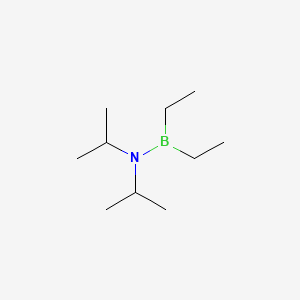

![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
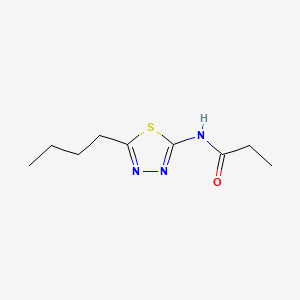
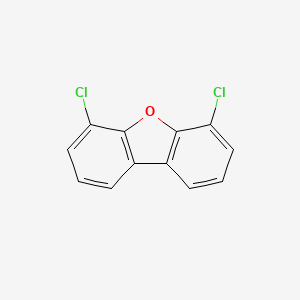
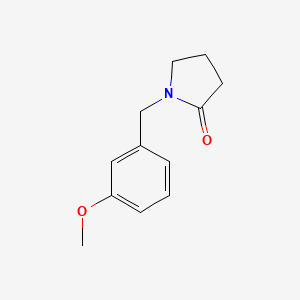
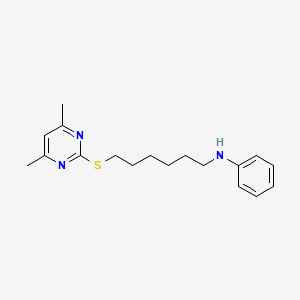
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
